molecular formula C7H8BClO3 B591546 (2-Chloro-3-methoxyphenyl)boronic acid CAS No. 854778-30-6

(2-Chloro-3-methoxyphenyl)boronic acid

Cat. No.: B591546
CAS No.: 854778-30-6
M. Wt: 186.398
InChI Key: ZDWONVAXOXYOJK-UHFFFAOYSA-N
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Description

(2-Chloro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

(2-Chloro-3-methoxyphenyl)boronic acid is primarily used as a reagent in the synthesis of a selective 17β-HSD1 inhibitor, which plays a role in the therapeutic treatment of endometriosis .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron compound, such as this compound, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c for optimal stability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is used in the synthesis of a variety of organic compounds, including a selective 17β-HSD1 inhibitor for the therapeutic treatment of endometriosis .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and atmosphere. The compound is stable and retains its efficacy when stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . The Suzuki–Miyaura coupling reaction involving this compound is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWONVAXOXYOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674561
Record name (2-Chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-30-6
Record name 2-Chloro-3-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854778-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-3-methoxyphenyl)boronic acid
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